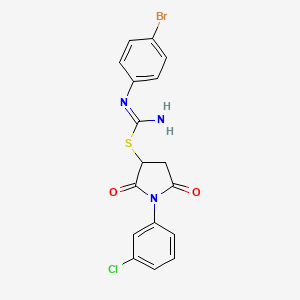![molecular formula C19H21N3OS2 B11543985 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group, a benzothiazole ring, and a diethylphenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide typically involves the condensation of 2-aminobenzothiazole with appropriate acylating agents. One common method includes the reaction of 2-aminobenzothiazole with 2,6-diethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, amines.
Substitution: Substituted benzothiazoles with various functional groups.
科学的研究の応用
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole ring is known to interact with proteins and nucleic acids, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-4-chloro-6-methylpyrimidine
Uniqueness
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the diethylphenylacetamide moiety distinguishes it from other benzothiazole derivatives, potentially leading to unique biological activities and applications.
特性
分子式 |
C19H21N3OS2 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS2/c1-3-12-6-5-7-13(4-2)18(12)22-17(23)11-24-19-21-15-9-8-14(20)10-16(15)25-19/h5-10H,3-4,11,20H2,1-2H3,(H,22,23) |
InChIキー |
GALLHTQNUIMNPR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide](/img/structure/B11543955.png)
![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)
![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
![6-Acetyl-6-indolo[2,3-b]quinoxaline](/img/structure/B11543983.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11543991.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543992.png)
![4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11543998.png)
![(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544003.png)
